

Unveiling PLX2853: A Technical Guide to the Novel BET Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PLX2853, also known as OPN-2853, is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1][2][3] Developed by Plexxikon Inc., this compound represents a significant advancement in the field of epigenetic therapy. Its novel 7-azaindole scaffold distinguishes it from earlier benzodiazepine-based BET inhibitors, offering a unique pharmacological profile.[3] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and preclinical and clinical development of PLX2853.

Discovery and Chemical Structure

The discovery of **PLX2853** stemmed from a dedicated effort to identify novel, potent, and selective BET inhibitors with improved therapeutic properties. The development of **PLX2853** and its predecessor, PLX51107, was the result of optimizing in-house screening hits with weak affinity into compounds with high affinity and selectivity. These compounds are structurally distinct from other reported BET family inhibitors.

Chemical Structure:

While the precise chemical structure, IUPAC name, and CAS number for **PLX2853** are not publicly available in the reviewed literature, it is characterized as a non-benzodiazepine BET



inhibitor featuring a novel 7-azaindole scaffold.[3] This core structure is a key differentiator from many first-generation BET inhibitors.

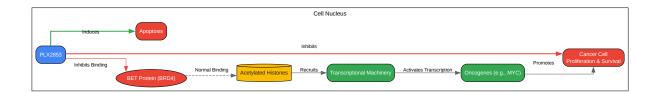
Mechanism of Action

PLX2853 exerts its anti-cancer effects by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins, most notably BRD4.[1][2] This action prevents the interaction of BRD4 with acetylated histones, a critical step in the transcriptional activation of key oncogenes.

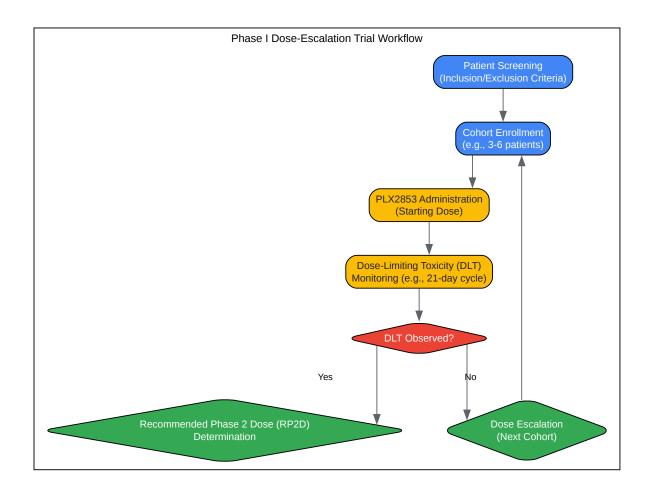
The binding of BRD4 to chromatin is disrupted, leading to a significant downregulation of genes essential for cancer cell proliferation and survival, such as the proto-oncogene MYC.[1] By inhibiting the transcriptional machinery that drives malignant growth, **PLX2853** can induce cell cycle arrest and apoptosis in tumor cells.[1]

The proposed signaling pathway is visualized below:









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